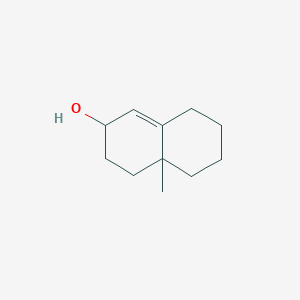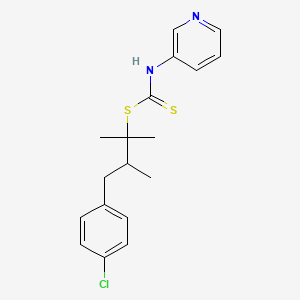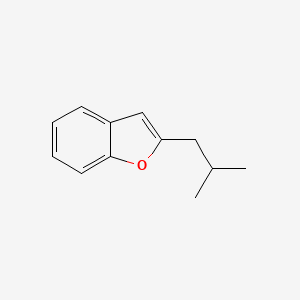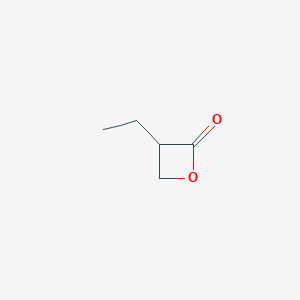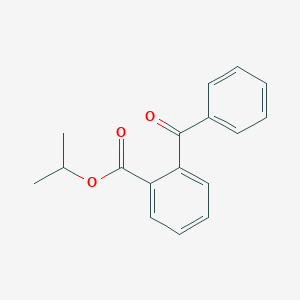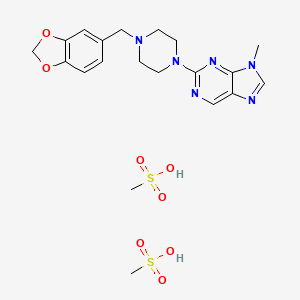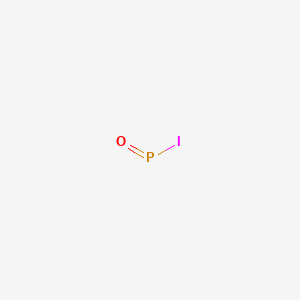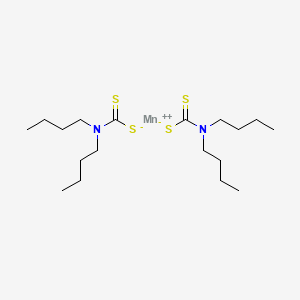
(Dibutylamino)methanedithioate manganese(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dibutylamino)methanedithioate manganese(II) is a coordination compound where manganese(II) is complexed with (dibutylamino)methanedithioate ligands Manganese(II) is a transition metal known for its various oxidation states and catalytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (dibutylamino)methanedithioate manganese(II) typically involves the reaction of manganese(II) salts with (dibutylamino)methanedithioate ligands under controlled conditions. One common method is to dissolve manganese(II) chloride in a suitable solvent, such as methanol, and then add (dibutylamino)methanedithioate ligands. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
Industrial production of (dibutylamino)methanedithioate manganese(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Dibutylamino)methanedithioate manganese(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or elemental manganese .
Wissenschaftliche Forschungsanwendungen
(Dibutylamino)methanedithioate manganese(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing to explore its potential as an MRI contrast agent due to the paramagnetic properties of manganese(II).
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers
Wirkmechanismus
The mechanism of action of (dibutylamino)methanedithioate manganese(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese(II) center can undergo redox changes, enabling it to participate in electron transfer reactions. Additionally, the (dibutylamino)methanedithioate ligands can stabilize the manganese center and modulate its reactivity. Molecular targets and pathways involved include interactions with organic substrates and potential biological targets such as enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Manganese(II) ethylenediamine complexes
- Manganese(II) 1,3-propanediamine complexes
- Manganese(II) 1,4-butanediamine complexes
Uniqueness
(Dibutylamino)methanedithioate manganese(II) is unique due to the specific electronic and steric properties imparted by the (dibutylamino)methanedithioate ligands.
Eigenschaften
CAS-Nummer |
23635-80-5 |
|---|---|
Molekularformel |
C18H36MnN2S4 |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
N,N-dibutylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C9H19NS2.Mn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
QXDQSQFLCULCEC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
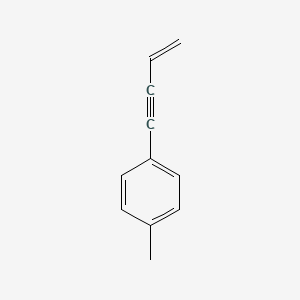
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)
